2-hydroxy-3-methylpyran-4-one
Description
Historical Context and Evolution of Pyranone Chemistry
The study of pyranones, a class of heterocyclic compounds characterized by a six-membered ring containing an oxygen atom and a carbonyl group, dates back to early investigations of natural products. wikipedia.orgwikipedia.org The two primary isomers are 2-pyrone (α-pyrone) and 4-pyrone (γ-pyrone), with 2-hydroxy-3-methylpyran-4-one being a derivative of the latter. wikipedia.org Early work focused on the isolation and structural elucidation of pyranone-containing natural products. Over the years, the field has evolved significantly, with the development of numerous synthetic methodologies to create a diverse range of pyranone derivatives. researchgate.netacs.org These synthetic advancements have been crucial in enabling researchers to explore the structure-activity relationships of these compounds. iosrjournals.org
Significance of the Pyranone Scaffold in Organic and Biological Sciences
The pyranone scaffold is a privileged structure in both organic and biological chemistry due to its widespread presence in bioactive natural products and its versatile reactivity. researchgate.netnih.govorientjchem.org Pyrone derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aiontosight.ai This has made them attractive targets for medicinal chemists in the pursuit of new therapeutic agents. iosrjournals.orgontosight.ai In organic synthesis, pyranones serve as valuable building blocks and precursors for the construction of more complex heterocyclic systems. researchgate.netrsc.org Their inherent reactivity allows for various chemical transformations, making them key intermediates in the synthesis of a wide array of organic molecules. researchgate.net
Overview of Key Research Avenues for this compound and Related Structures
Current research on this compound and its analogs is multifaceted. One significant area of investigation is its application as a flavoring agent and enhancer in the food and beverage industry. chemicalbook.com In the realm of medicinal chemistry, researchers are exploring the potential of maltol (B134687) and its derivatives as therapeutic agents. For instance, some studies have investigated the antioxidant properties of related compounds like 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP). researchgate.net Furthermore, the ability of maltol to act as a chelating agent for metal ions is another active area of research, with potential applications in various biochemical and catalytic processes. researchgate.net The synthesis of novel pyranone derivatives continues to be a major focus, aiming to create compounds with enhanced or novel biological activities. nih.govorganic-chemistry.org
Interactive Data Table: Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C6H6O3 | sigmaaldrich.com |
| Molar Mass | 126.11 g/mol | sigmaaldrich.com |
| Appearance | White crystalline powder | nih.gov |
| Odor | Sweet, caramel-like | chemicalbook.com |
| Melting Point | 160-164 °C | sigmaaldrich.com |
| CAS Number | 118-71-8 | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-3-methylpyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-4-5(7)2-3-9-6(4)8/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXDGKNPRNPMLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=CC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC=CC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Hydroxy 3 Methylpyran 4 One and Its Derivatives
Classical Approaches to Pyranone Ring Construction
Classical methods for building the pyranone core have laid the essential groundwork for synthetic chemists. These routes often involve cyclization reactions of linear precursors or isolation from biological materials.
The complete synthesis of pyranone-containing molecules from basic starting materials represents a significant achievement in organic chemistry. A typical classical route for the synthesis of 2-hydroxy-3-methyl-4H-pyran-4-one involves the acid-catalyzed cyclization of β-keto esters. This foundational reaction type remains a staple in pyranone chemistry.
More complex total syntheses have been undertaken for natural products bearing a pyranone ring. For instance, the total synthesis of the marine sponge-derived cytotoxic agent Psymberin (also known as Irciniastatin) features the construction of a pyranone ring as a key step. Similarly, the synthesis of the macrolide antitumor antibiotic Lankacidin C showcases the strategic incorporation of a pyranone moiety within a larger, more complex molecular architecture. One-pot procedures have also been developed for creating complex derivatives, such as the reaction of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with other building blocks to form intricate heterocyclic systems.
An isomer of the title compound, 3-hydroxy-2-methyl-4H-pyran-4-one (Maltol), provides further insight into classical pyranone synthesis. Maltol (B134687) can be synthesized from kojic acid or via the sulfuric acid hydrolysis of 2,5-dihydro-2,3,5-trimethoxy-α-methyl-2-furanmethanol, achieving a 67% yield.
Nature provides a direct source for many pyranone compounds. While less documented than its isomers, 2-hydroxy-3-methyl-4H-pyran-4-one has been identified as a volatile compound in traditional Portuguese cornbread, known as Broa.
The closely related isomer, Maltol, is more widespread in nature. It can be isolated from the needles of conifers like those in the genus Abies, as well as from beechwood tar. Commercially available extracts from Abies balsamea needles, used in flavors and fragrances, typically contain 3–8% Maltol.
| Natural Source | Isolated Compound | Reference |
| Portuguese Cornbread (Broa) | 2-hydroxy-3-methyl-4H-pyran-4-one | |
| Pine Needles (Abies genus) | 3-hydroxy-2-methyl-4H-pyran-4-one (Maltol) | |
| Beechwood Tar | 3-hydroxy-2-methyl-4H-pyran-4-one (Maltol) | |
| Larch Wood | 3-hydroxy-2-methyl-4H-pyran-4-one (Maltol) |
Modern Synthetic Strategies and Mechanistic Pathways
Contemporary synthetic chemistry seeks to improve upon classical methods by enhancing efficiency, selectivity, and environmental compatibility. The synthesis of pyranones has benefited significantly from modern catalytic systems and a deeper understanding of reaction mechanisms.
Catalysis offers a powerful tool for constructing the pyranone ring with high precision and yield. Various transition metals and organocatalysts have been successfully employed.
Lewis Acid Catalysis : A Lewis acid-mediated Prins reaction between a chiral β-hydroxy-dioxinone and an aldehyde can produce a fused pyran-dioxinone product. This intermediate can then be processed in a single pot to yield highly functionalized tetrahydropyran-4-ones.
Gold and Palladium Catalysis : Gold catalysts have been utilized for the construction of pyranone rings from alkynoic acids, as demonstrated in the total synthesis of Psymberin. Palladium-catalyzed reactions, such as the Heck reaction, have also been applied in the synthesis of pyranone-containing natural products.
Ruthenium Catalysis : An efficient, three-component cascade reaction using a ruthenium catalyst has been developed to synthesize pyranones from acrylic acids, ethyl glyoxylate, and p-toluenesulfonamide. This method involves the nucleophilic addition of the vinylic C-H bond of the acrylic acid across the aldehyde.
Organocatalysis : Biomimetic approaches have led to the development of bifunctional catalysts. For example, a thiourea (B124793) catalyst derived from quinine (B1679958) can isomerize alkylidene β-ketoesters to provide highly enantioenriched flavanones (a type of benzopyranone) in a process that mimics the action of the enzyme chalcone (B49325) isomerase.
| Catalyst Type | Reaction | Application Example | Reference |
| Lewis Acid (e.g., Scandium triflate) | Prins Cyclization | Synthesis of tetrahydropyran-4-ones | |
| Gold (Au) | Cyclization of Alkynoic Acids | Total synthesis of Psymberin | |
| Palladium (Pd) | Heck Reaction | Synthesis of Pseudopterosin A | |
| Ruthenium (Ru) | Cascade Reaction | Synthesis of pyranones from acrylic acids | |
| Organocatalyst (Thiourea-based) | Asymmetric Isomerization | Synthesis of enantioenriched flavanones |
Controlling the specific site and type of chemical reaction (chemo- and regioselectivity) is crucial for synthesizing complex molecules without the need for extensive protecting group strategies.
A novel methodology for the highly selective synthesis of 6-aryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitriles has been developed using a base-catalyzed domino reaction. This approach avoids the use of organometallic catalysts and produces the desired pyranones in excellent yields. Furthermore, regioselective synthesis of pyranone-fused indazoles has been
Condensation and Cyclization Reactions
Condensation and cyclization reactions are fundamental to the formation of the pyranone ring system in 2-hydroxy-3-methylpyran-4-one and its analogs. These reactions typically involve the formation of carbon-carbon and carbon-oxygen bonds to construct the core heterocyclic structure.
A prevalent method involves the cyclization of 1,3,5-tricarbonyl compounds or their synthetic equivalents. mdpi.com This approach is considered biomimetic, as it mirrors the natural biosynthetic pathways catalyzed by polyketide synthases. mdpi.com The general strategy relies on the condensation of an acetoacetic ester derivative with an aldehyde at the C-4 position, often facilitated by a base such as sodium hydride or n-butyllithium, followed by an oxidation step. mdpi.com
Another significant approach is the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, like malononitrile, in the presence of a base. This is followed by a cyclization step to yield the pyranone ring. evitachem.com Variations of this method, including one-pot multicomponent reactions, have been developed to enhance efficiency and atom economy. evitachem.com For instance, the condensation of dehydroacetic acid with 2-hydrazino-4,6-dimethylpyrimidine in ethanol (B145695) yields a precursor that can undergo rearrangement to form more complex pyrazole-fused pyranone derivatives. tandfonline.com
The table below summarizes key aspects of various condensation and cyclization reactions for synthesizing pyranone derivatives.
| Reaction Type | Key Reactants | Typical Reagents/Catalysts | Product Type | Ref. |
| Cyclization of 1,3,5-Tricarbonyls | Acetoacetic esters, Aldehydes | Sodium hydride, n-BuLi, DBU | 4-hydroxy-2-pyrones | mdpi.com |
| Knoevenagel Condensation | Aldehydes, Malononitrile | Base, Amberlyst A21 | Polyfunctionalized pyrans | evitachem.com |
| Condensation-Rearrangement | Dehydroacetic acid, 2-hydrazino-4,6-dimethylpyrimidine | Ethanol | Pyrazole-fused pyranones | tandfonline.com |
| Self-Condensation | Acetoacetic esters | Strong bases (LDA, LiHMDS) | 4-hydroxy-2-pyrones | mdpi.com |
| Condensation/Cyclization | 3-[1-(2-aminophenylimino)ethyl]-4-hydroxy-6-methyl-pyran-2-one, 4-hydroxybenzaldehyde | Ethanol, Trifluoroacetic acid | Benzodiazepine-pyran derivatives | nih.gov |
Oxidation of Dihydropyranone Intermediates
The synthesis of this compound and its derivatives can also proceed through the oxidation of dihydropyranone intermediates. Dihydropyranones are partially saturated heterocyclic compounds that can be converted to the corresponding aromatic pyranones through various oxidative methods. These intermediates are often synthesized via hetero-Diels-Alder reactions or the cyclization of 5-hydroxy-1,3-diketones. researchgate.net
N-Heterocyclic carbenes (NHCs) have emerged as effective catalysts for the synthesis of dihydropyranones from α,β-unsaturated aldehydes and 1,3-dicarbonyl compounds. mdpi.com The resulting dihydropyranone can then be oxidized to the desired pyranone. While the direct oxidation of dihydropyranones to this compound is a plausible synthetic step, specific literature detailing this transformation for this particular compound is not extensively available in the provided search results. However, the general principle of oxidizing a dihydropyranone to a pyranone is a recognized synthetic strategy in heterocyclic chemistry.
The following table outlines synthetic routes to dihydropyranone intermediates, which are precursors for oxidation to pyranones.
| Reaction Type | Key Reactants | Catalyst/Reagent | Product | Ref. |
| [4+2] Cycloaddition | Epoxides, 3-Alkoxycyclobutanones | Boron trifluoride etherate | 2,3-Dihydropyranones | researchgate.net |
| NHC-Catalyzed Annulation | α,β-Unsaturated aldehydes, 1,3-Dicarbonyl compounds | N-Heterocyclic Carbene (NHC) | Trisubstituted dihydropyranones | mdpi.com |
| Michael Addition-Lactonization | β,γ-Unsaturated α-keto esters, Thioesters | Proline-derived urea | 3,4-Dihydropyranones | organic-chemistry.org |
Considerations for Scalable and Sustainable Production
The transition from laboratory-scale synthesis to large-scale, sustainable industrial production of this compound presents several challenges and opportunities. Key considerations revolve around the use of renewable feedstocks, energy efficiency, waste reduction, and the implementation of green chemistry principles. colab.wsresearchgate.net
One approach to sustainable production is the utilization of biomass-derived starting materials. For instance, the compound can be produced from the heating of cellulose (B213188) or starch. atamanchemicals.com However, relying on plant biomass can raise sustainability concerns due to the large quantities required.
Catalytic methods play a crucial role in developing more sustainable processes. The use of heterogeneous catalysts, such as mesoporous poly-melamine-formaldehyde, can facilitate reactions under solvent-free conditions and allow for catalyst recycling, thereby reducing waste and operational costs. researchgate.net Enzymatic functionalization, using lipases, for instance, offers a green alternative to traditional chemical methods by operating under mild, aqueous conditions and avoiding toxic reagents. evitachem.com
The development of one-pot multicomponent reactions (MCRs) is another strategy to improve the sustainability of pyranone synthesis. MCRs enhance atom economy and reduce the number of purification steps, leading to less waste and lower energy consumption. evitachem.comresearchgate.net
The table below highlights key considerations and strategies for the scalable and sustainable production of pyranones.
| Consideration | Strategy | Advantages | Potential Challenges | Ref. |
| Feedstock | Use of renewable resources (e.g., cellulose, starch) | Reduced reliance on fossil fuels. | Large biomass quantities may be needed; competition with food sources. | atamanchemicals.com |
| Catalysis | Heterogeneous catalysts, Biocatalysis (enzymes) | Catalyst recyclability, mild reaction conditions, reduced waste. | Catalyst deactivation, enzyme stability and cost. | evitachem.comresearchgate.net |
| Process | One-pot multicomponent reactions (MCRs), Continuous-flow reactors | Increased atom economy, reduced purification steps, improved efficiency. | Optimization of complex reaction parameters. | evitachem.comatamanchemicals.com |
| Solvents | Use of green solvents or solvent-free conditions | Reduced environmental impact and worker exposure to hazardous substances. | Finding suitable green solvents with desired properties. | colab.ws |
Chemical Reactivity and Transformation of 2 Hydroxy 3 Methylpyran 4 One
Electronic Structure and Reactivity Profiles of the Pyranone Ring
The reactivity of 2-hydroxy-3-methylpyran-4-one is largely dictated by the electronic properties of its pyranone ring system. This heterocyclic structure contains a conjugated system of double bonds and oxygen atoms, which influences its chemical behavior.
Reactions Involving Hydroxyl and Carbonyl Functionalities
The hydroxyl and carbonyl groups are the primary sites of chemical reactions in this compound. These functional groups allow for a variety of transformations, including oxidation, reduction, and derivatization.
Oxidation Pathways and Products
The oxidation of this compound can lead to a variety of products, depending on the oxidizing agent and reaction conditions. For instance, the hydroxyl group can be oxidized to a ketone. In a related compound, 3-hydroxy-2-hydroxymethyl-6-methyl-pyran-4-one, the primary alcohol was successfully oxidized to a carboxylic acid in a two-step process. tubitak.gov.tr The first step involved selective oxidation to an aldehyde using a sulfur trioxide pyridine (B92270) complex, followed by further oxidation to the carboxylic acid using sodium chlorite (B76162) and sulfamic acid. tubitak.gov.tr It is important to note that harsh oxidizing agents like the Jones reagent can cause degradation of the pyranone moiety. tubitak.gov.tr
Reduction Reactions and Stereochemical Outcomes
The carbonyl group in the pyranone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. The stereochemical outcome of such reductions can be influenced by the specific reagents and reaction conditions used. In the case of the related compound maltol (B134687) (3-hydroxy-2-methyl-4H-pyran-4-one), its iron(III) complex can be reduced by ascorbate. researchgate.netresearchgate.net The rate of this reduction is pH-dependent, with the bis-complex being easier to reduce than the tris-complex. researchgate.netresearchgate.net
Derivatization of the Hydroxyl Group
The hydroxyl group of this compound can be derivatized through various reactions to modify its properties. nih.gov Common derivatization methods for hydroxyl groups include:
Esterification: Reaction with acyl chlorides or organic anhydrides to form esters. nih.govlibretexts.org
Etherification: Reaction with alkyl halides to form ethers. evitachem.com
Silylation: Reaction with activated trialkyl(aryl)silanes to form silyl (B83357) ethers, which is a method often used for protection or to increase volatility for analysis. nih.gov
Reactivity of the Methyl Substituent
The methyl group at position 3 of the pyranone ring can also participate in chemical reactions, although it is generally less reactive than the hydroxyl and carbonyl groups. Under certain conditions, the methyl group can be oxidized to a carbonyl derivative. evitachem.com
Ring-Opening and Rearrangement Mechanisms in Pyranone Systems
The pyranone nucleus is susceptible to fascinating rearrangement reactions that proceed through the opening of the pyran ring. imist.maimist.ma These transformations are typically initiated by the attack of a nucleophile on one of the electrophilic carbon centers of the pyranone ring, leading to the cleavage of the heterocyclic structure. The resulting open-chain intermediate can then undergo intramolecular cyclization to form new heterocyclic systems. imist.maimist.maresearchgate.net
A common mechanism involves the reaction of pyranones with various nitrogen-based nucleophiles such as ammonia, primary amines, hydrazines, and hydroxylamine. imist.maimist.ma For instance, the reaction of 4-hydroxy-6-methyl-pyran-2-one, a structural isomer of the subject compound, with hydrazine (B178648) hydrate (B1144303) involves a nucleophilic attack at the lactone carbonyl group (C2), causing the pyran ring to open. The intermediate then cyclizes to form a pyridazinone derivative. tandfonline.com Similarly, reaction with ammonium (B1175870) hydroxide (B78521) can convert the pyranone into a pyridone, a transformation that involves ring opening followed by intramolecular cyclization and dehydration. researchgate.netmdpi.com
Another significant rearrangement occurs when dehydroacetic acid, a related pyran-2-one, reacts with aryl/heteroaryl hydrazines. The initial condensation product undergoes an acid-catalyzed rearrangement to yield a pyrazolyl-1,3-butanedione intermediate, which can then be cyclized to form complex bipyrazol-5-ol structures. dovepress.com This demonstrates that the pyranone system can be a precursor to vastly different heterocyclic scaffolds through carefully controlled rearrangement pathways.
These ring-opening and rearrangement reactions are not limited to nitrogen nucleophiles. Other nucleophilic reagents can induce similar transformations, leading to a wide array of five-, six-, and seven-membered heterocyclic and carbocyclic rings. imist.maimist.ma The specific outcome of the reaction—the structure of the final product—is highly dependent on the nature of the pyranone substrate, the nucleophile used, and the reaction conditions.
Table 1: Examples of Ring-Opening and Rearrangement Reactions in Pyranone Systems
| Pyranone Derivative | Reagent(s) | Resulting Heterocycle(s) | Reference |
|---|---|---|---|
| 4-Hydroxy-6-methyl-pyran-2-one | Hydrazine Hydrate | 6-Hydrazinyl-4-hydroxy-6-methyl-dihydropyridazin-3(2H)-one | tandfonline.com |
| Dehydroacetic Acid | 2-Hydrazino-4,6-dimethylpyrimidine / Acetic Acid | 5-Hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione | dovepress.com |
| 4-Hydroxy-6-methyl-pyran-2-one | Ammonium Hydroxide | 4-Hydroxy-6-methyl-2-pyridone | researchgate.netmdpi.com |
| 3-Acetyl-4-hydroxy-6-methyl-pyran-2-one (DHA) | Monosubstituted Hydrazines | Pyrazolyl diketones via pyran ring opening | imist.ma |
Exploration of Cycloaddition and Annulation Reactions
Cycloaddition and annulation reactions represent powerful strategies for constructing complex, polycyclic molecules from pyranone precursors in an atom-economical fashion. rsc.org These reactions build new rings onto the existing pyranone framework, providing rapid access to fused and spiro-heterocyclic systems.
The conjugated diene system within the pyranone ring makes it a suitable partner in Diels-Alder [4+2] cycloaddition reactions. These reactions can be used to construct fused carbocyclic or heterocyclic rings. For instance, domino Diels-Alder reactions involving in-situ generated vinylindoles have been used to synthesize polyfunctionalized carbazoles, showcasing a strategy that could be adapted for pyranone-based dienes. beilstein-journals.org
Annulation reactions, which involve the formation of a new ring in a single synthetic operation, are also prevalent in pyranone chemistry. A notable example is the reaction of 4-hydroxy-pyran-2-ones with Baylis-Hillman adduct acetates. researchgate.net This tandem reaction, proceeding under base catalysis (Et₃N) often in solvent-free conditions, involves an initial Michael addition followed by an intramolecular cyclization/elimination sequence to afford novel pyrano[3,2-c]pyran-2,5-diones. researchgate.net This strategy highlights the ability of the 4-hydroxy-pyranone motif to act as a C-nucleophile for constructing fused ring systems.
Furthermore, pyranones can participate in [4+1] annulation reactions. For example, the reaction between p-quinone methides (p-QMs) and α-halogenated ketones can form 2,3-dihydrobenzofurans, demonstrating a cyclization strategy where a four-atom component reacts with a one-atom component. chim.it While not directly involving a pyranone, the principle can be extended to suitably functionalized pyranone derivatives. Similarly, [4+3] cycloadditions, such as those observed between oxidopyridinium ions and dienes, provide a blueprint for constructing seven-membered rings fused to a heterocyclic core, a strategy with potential applications for oxidopyranium ions derived from this compound. nih.gov
Table 2: Cycloaddition and Annulation Strategies Involving Pyranone-like Scaffolds
| Reaction Type | Reactants | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Tandem Annulation | 4-Hydroxy-6-methyl-pyran-2-one + Baylis-Hillman Acetates | Pyrano[3,2-c]pyran-2,5-diones | Solvent-free, base-catalyzed, high yield. | researchgate.net |
| [4+2] Cycloaddition | In-situ generated dienes (e.g., from salicyl N-tosylimines) + dienophiles | Fused Chromenes | Acid-catalyzed Diels-Alder reaction. | beilstein-journals.org |
| [4+3] Cycloaddition | N-Alkyl Oxidopyridinium Ions + Dienes | Bicyclic Nitrogenous Structures | Concerted addition, provides access to seven-membered rings. | nih.gov |
| [4+1] Annulation | o-hydroxyphenyl-substituted p-QMs + α-halogenated ketones | 2,3-Dihydrobenzofurans | Bifunctional catalyst, enantioselective potential. | chim.it |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-hydroxy-6-methyl-pyran-2-one |
| Dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-pyran-2-one) |
| 6-Hydrazinyl-4-hydroxy-6-methyl-dihydropyridazin-3(one) |
| 4-Hydroxy-6-methyl-2-pyridone |
| 5-Hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione |
| 4,5'-bipyrazol-5-ol |
| Pyrano[3,2-c]pyran-2,5-dione |
| 2,3-dihydrobenzofuran |
| Carbazole |
Derivatization and Functionalization Strategies for Expanding Chemical Space
Design and Synthesis of Novel Pyranone Analogues
The modification of the 2-hydroxy-3-methylpyran-4-one core through the introduction of various substituents is a primary strategy to generate novel analogues with tailored properties. These modifications can significantly impact the molecule's reactivity and biological activity.
Substitution Patterns and Their Influence on Reactivity
The reactivity of the pyranone ring is intricately linked to the electronic and steric nature of its substituents. The presence of electron-donating or electron-withdrawing groups can profoundly influence the electron density distribution within the ring, thereby affecting its susceptibility to electrophilic or nucleophilic attack.
For instance, the introduction of further electron-donating groups is expected to enhance the nucleophilicity of the ring, making it more reactive towards electrophiles. Conversely, the addition of electron-withdrawing groups would decrease the electron density, rendering the ring more susceptible to nucleophilic attack. The position of these substituents is also critical in directing the regioselectivity of subsequent reactions.
A summary of the expected influence of different substituent types on the reactivity of the pyranone ring is presented in the table below.
| Substituent Type | Position on Pyranone Ring | Expected Influence on Reactivity |
| Electron-Donating Group (e.g., -OCH₃, -NH₂) | C5 or C6 | Increased reactivity towards electrophiles. |
| Electron-Withdrawing Group (e.g., -NO₂, -CN) | C5 or C6 | Decreased reactivity towards electrophiles; increased susceptibility to nucleophilic attack. |
| Halogens (e.g., -Cl, -Br) | C5 or C6 | Deactivation of the ring towards electrophiles due to inductive effect, but can direct substitution to specific positions. |
Chiral Pyranone Derivatives
The synthesis of chiral derivatives of this compound is of significant interest, particularly for applications in asymmetric synthesis and medicinal chemistry. The introduction of chirality can be achieved through various strategies, including the use of chiral auxiliaries, asymmetric catalysis, or the incorporation of chiral building blocks.
While specific examples of the asymmetric synthesis of chiral derivatives starting directly from this compound are not extensively documented in readily available literature, general principles of asymmetric synthesis can be applied. For instance, the hydroxyl group at the C2 position could be a handle for the introduction of a chiral auxiliary, which would then direct the stereochemical outcome of subsequent reactions. Another approach could involve the enantioselective reduction of the C4-carbonyl group to introduce a chiral center at this position.
Construction of Fused Heterocyclic Systems Utilizing Pyranone Scaffolds
The pyranone ring of this compound serves as a versatile scaffold for the construction of a variety of fused heterocyclic systems. These reactions often involve the participation of the enolic hydroxyl group and the carbonyl group in cyclization reactions with appropriate reagents.
Synthesis of Carboxamide Derivatives
The synthesis of carboxamide derivatives from pyranone scaffolds can be achieved through various synthetic routes. One common approach involves the conversion of a carboxylic acid derivative of the pyranone to the corresponding amide. For instance, a pyran-4-carboxamide derivative has been synthesized, highlighting the feasibility of introducing this functional group. researchgate.net While a direct synthesis from this compound is not explicitly detailed, a plausible strategy would involve the initial functionalization of the pyranone ring to introduce a carboxylic acid or an ester group, which can then be converted to the desired carboxamide through standard amidation procedures. lumenlearning.com
Formation of Pyridone and Pyridine (B92270) Derivatives
The transformation of the pyranone ring into pyridone and pyridine derivatives is a well-established strategy for generating nitrogen-containing heterocycles. This conversion is typically achieved by reacting the pyranone with ammonia or primary amines. The reaction proceeds via a ring-opening of the pyranone by the amine, followed by intramolecular cyclization and dehydration to form the corresponding pyridone. Further modifications can then lead to pyridine derivatives. For example, dehydroacetic acid, a structurally related pyranone, can be converted to 4-hydroxy-6-methylpyridin-2(1H)-one.
Other Heterocyclic Systems (e.g., Furans, Pyrazoles, Thiazoles)
The versatile reactivity of the this compound scaffold allows for its use in the synthesis of a variety of other fused heterocyclic systems.
Furans: The construction of a furan (B31954) ring fused to the pyranone core can be envisioned through various synthetic strategies. While specific examples starting from this compound are scarce, general methods for furan synthesis, such as those involving the cyclization of appropriate precursors derived from the pyranone, could be employed. For instance, a benzothiophene fused pyranone has been synthesized, demonstrating the potential for fusing five-membered heterocyclic rings. nih.gov
Pyrazoles: The synthesis of pyranopyrazoles, where a pyrazole (B372694) ring is fused to the pyranone scaffold, is a well-documented area of research. These compounds are often synthesized through multicomponent reactions involving a pyrazolone derivative, an aldehyde, and an active methylene (B1212753) compound, which can be conceptually linked to the reactivity of the pyranone core. Several isomeric forms of pyranopyrazoles exist, with pyrano[2,3-c]pyrazoles being a prominent and biologically active class. nih.govlibretexts.org
Thiazoles: The synthesis of thiazole-fused pyranones, or pyranothiazoles, represents another avenue for expanding the chemical diversity of the parent scaffold. These systems can be constructed through various synthetic routes, often involving the reaction of a thiazolidinone derivative with an appropriate pyranone precursor. The resulting thiopyrano[2,3-d]thiazoles are a class of fused heterocycles with potential applications in medicinal chemistry. scribd.com
Coordination Chemistry and Metal Complexation of this compound
The compound this compound, commonly known as maltol (B134687), possesses a molecular structure uniquely suited for the coordination of metal ions. The presence of a hydroxyl group and a carbonyl group in an ortho position on the pyranone ring creates a bidentate binding site. This arrangement facilitates the formation of stable five-membered chelate rings with a variety of metal cations, making its coordination chemistry a subject of significant scientific interest.
Chelation Properties Towards Metal Ions (e.g., Fe³⁺, Ga³⁺, Al³⁺, VO²⁺)
This compound is recognized as a potent chelating agent, exhibiting a particularly high affinity for hard metal ions, most notably trivalent cations like ferric iron (Fe³⁺), gallium (Ga³⁺), and aluminum (Al³⁺). dtu.dkresearchgate.net The chelation occurs through the deprotonated hydroxyl group and the adjacent carbonyl oxygen, which act as a bidentate O,O'-donor ligand. dtu.dknih.gov This interaction forms a stable five-membered ring with the metal ion.
The strong binding affinity for Fe³⁺ is one of the most well-documented properties of this pyranone. dtu.dk This has led to the exploration of its derivatives in iron chelation therapy. researchgate.netresearchgate.net The stability of the resulting ferric complexes prevents the formation of poorly absorbed iron hydroxide (B78521) polymers at neutral pH. dtu.dk
Similarly, it effectively sequesters Al³⁺, a property that has been investigated for potential therapeutic applications. researchgate.netresearchgate.net Gallium(III), which shares chemical similarities with Fe³⁺ and Al³⁺, is also strongly complexed. researchgate.netscience.gov The lability and coordination of Ga³⁺ complexes are often studied to provide insights into the behavior of analogous iron and aluminum systems. researchgate.net
The coordination extends to other metal ions as well, including the oxovanadium(IV) cation (VO²⁺), also known as the vanadyl ion. nih.gov The formation of stable complexes with the vanadyl ion has been explored for the development of insulin-enhancing agents. nih.gov
The table below summarizes the chelation properties of this compound with selected metal ions.
| Metal Ion | Oxidation State | Typical Complex Stoichiometry (Metal:Ligand) | Key Characteristics of Interaction |
| Iron (Fe) | +3 | 1:3 | Forms a highly stable, neutral tris-chelate complex, [Fe(maltolato)₃], at physiological pH. The interaction is characterized by strong affinity due to the hard acid nature of Fe³⁺. dtu.dkresearchgate.net |
| Gallium (Ga) | +3 | 1:3 | Forms stable complexes analogous to those of Fe³⁺. Ga³⁺ is often used as a non-redox active probe for Fe³⁺ in biological systems. researchgate.netscience.gov |
| Aluminum(Al) | +3 | 1:3 | Exhibits strong chelation, forming stable neutral complexes. This property is relevant for applications in managing aluminum overload. researchgate.netresearchgate.net |
| Vanadyl(VO) | +2 | 1:2 | Forms stable, neutral bis-chelate complexes, [VO(maltolato)₂]. The pyranone ligand effectively coordinates to the oxovanadium(IV) center. nih.govresearchgate.net |
Synthesis and Characterization of Metal-Pyranone Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the pyranone ligand with a suitable metal salt in an aqueous or alcoholic medium. researchgate.netnih.gov The reaction is often facilitated by the addition of a base to deprotonate the ligand's hydroxyl group, enhancing its coordinating ability. The resulting metal complexes can then be isolated as solid precipitates. neliti.com
A comprehensive suite of analytical techniques is employed to confirm the formation of these complexes and to elucidate their structures and properties. These methods provide critical information on the stoichiometry, coordination geometry, and nature of the metal-ligand bonding.
Common Characterization Techniques:
Infrared (IR) Spectroscopy: A key indicator of coordination is a shift in the carbonyl (C=O) stretching frequency. In the free ligand, this band appears around 1652–1662 cm⁻¹. Upon coordination to a metal ion, this band shifts to a lower wavenumber (typically 1600–1605 cm⁻¹), confirming the involvement of the carbonyl oxygen in the chelation. nih.gov
UV-Visible (UV-Vis) Spectroscopy: The formation of metal complexes often results in new absorption bands or shifts in existing bands in the UV-Vis spectrum, which can be used to study complex formation and stoichiometry in solution. dtu.dknih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR studies can confirm the structure of the ligand within the complex and provide insights into the coordination environment. researchgate.netnih.gov
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the mass-to-charge ratio of the complex, confirming its composition. researchgate.net
Elemental Analysis and Molar Conductivity: These methods are used to determine the empirical formula and the electrolytic nature of the synthesized complexes, respectively. researchgate.netsbmu.ac.ir
The table below presents characteristic data for a representative metal complex of this compound.
| Complex | Synthesis Method | Molar Ratio (Metal:Ligand) | Key IR Bands (cm⁻¹) (Free Ligand → Complex) | Coordination Geometry |
| [Fe(C₆H₅O₃)₃] | Reaction of FeCl₃ with this compound in an aqueous solution with base. | 1:3 | ν(C=O): ~1655 → ~1600ν(C-O): ~1200 → ~1250 | Distorted Octahedral |
| [VO(C₆H₅O₃)₂] | Reaction of VOSO₄ with this compound in an aqueous/ethanolic solution. | 1:2 | ν(C=O): ~1655 → ~1610ν(V=O): ~980 | Square Pyramidal |
Ligand Design for Specific Coordination Modes
The this compound scaffold serves as a versatile platform for the design of more sophisticated ligands with tailored coordination properties. rsc.org By chemically modifying the pyranone ring, researchers can alter the ligand's denticity, solubility, and electronic properties, thereby influencing the stability, geometry, and reactivity of the resulting metal complexes.
One common strategy involves introducing additional donor groups onto the pyranone backbone to increase the ligand's denticity beyond bidentate. For example, functionalizing the methyl group at the 2-position can be used to link the pyranone moiety to other chelating units, such as polyamines or other heterocyclic systems. nih.gov This approach can lead to the formation of tridentate or even polydentate ligands, which typically form more stable and kinetically inert complexes compared to their bidentate counterparts. researchgate.netnih.gov
Another approach involves incorporating the pyranone structure into larger molecular architectures, such as macrocycles or heteroditopic systems. researchgate.net For instance, "click chemistry" has been utilized to attach a triazole ring to the pyranone core, creating a new ligand with distinct coordination capabilities. researchgate.netresearchgate.net Such modifications are aimed at achieving specific coordination modes to control the properties of the final metal complex for targeted applications. The design of these novel ligands is a dynamic area of research, driven by the need for new metal-based compounds with specific functions. uni-wuerzburg.de
Advanced Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms within a molecule. For 2-hydroxy-3-methylpyran-4-one, the ¹H NMR spectrum would be expected to show distinct signals for the methyl protons, the vinyl proton on the pyranone ring, and the hydroxyl proton. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings. For instance, the vinyl proton would likely appear at a downfield chemical shift due to the deshielding effects of the conjugated system and the adjacent oxygen atom. The methyl group protons would appear further upfield. The hydroxyl proton's signal can be broad and its position variable depending on the solvent and concentration. Spin-spin coupling between non-equivalent neighboring protons would result in the splitting of signals, providing valuable information about the connectivity of the proton framework.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. libretexts.org Each chemically non-equivalent carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. libretexts.org The chemical shifts of the carbon signals are indicative of their hybridization and chemical environment. The carbonyl carbon (C=O) of the pyranone ring is characteristically found at the most downfield position (typically 160-220 ppm) due to significant deshielding. libretexts.org The sp²-hybridized carbons of the double bond and the carbon bearing the hydroxyl group would also appear at downfield shifts compared to the sp³-hybridized methyl carbon. libretexts.org
A predicted ¹³C NMR spectrum for a related compound, 6-(3,7-dihydroxy-4,6,8,10-tetramethyldodec-4-en-2-yl)-4-hydroxy-3-methylpyran-2-one, shows the complexity and informational depth this technique can provide for substituted pyranone structures. np-mrd.org
Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning ¹H and ¹³C signals and establishing the complete molecular structure.
COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other. sdsu.edu In the COSY spectrum of this compound, cross-peaks would appear between the signals of protons that are on adjacent atoms, confirming their connectivity. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). columbia.edu The HSQC spectrum is crucial for assigning the signals of protonated carbons in the ¹³C NMR spectrum. sdsu.educolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range C-H correlations). columbia.edu HMBC is particularly useful for identifying quaternary (non-protonated) carbons and for connecting different fragments of a molecule. wisc.edu For this compound, HMBC would show correlations from the methyl protons to the adjacent sp² carbons of the ring, and from the vinyl proton to nearby carbons, helping to piece together the pyranone ring structure. columbia.eduwisc.edu
Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile and non-volatile molecules by transferring ions from solution into the gas phase. nih.gov In ESI-MS, this compound would typically be observed as a protonated molecule [M+H]⁺ or as an adduct with other cations like sodium [M+Na]⁺. nih.gov This provides a direct measurement of the compound's molecular weight. Tandem MS (MS/MS) experiments, where the parent ion is fragmented, can reveal characteristic neutral losses and fragment ions that help in structural confirmation. nih.gov The technique is highly sensitive and can be coupled with liquid chromatography (LC-ESI-MS) for the analysis of complex mixtures. vulcanchem.com
Fast Atom Bombardment (FAB) is another soft ionization technique where the sample, dissolved in a non-volatile matrix like glycerol, is bombarded with a beam of high-energy neutral atoms (such as argon or xenon). wikipedia.org This process generates ions from the analyte, typically protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, with relatively little fragmentation. wikipedia.orgrsc.org FAB-MS is effective for polar and thermally unstable compounds. umd.edu The resulting mass spectrum for this compound would clearly indicate its molecular weight. While largely superseded by ESI, FAB has been historically important in the analysis of various organic compounds, including polyether antibiotics. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and elucidating the molecular structure of this compound.
Infrared (IR) Spectroscopy: The FT-IR spectrum of this compound and its derivatives reveals characteristic absorption bands. For instance, the hydroxyl (-OH) group typically exhibits a broad stretching vibration in the range of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration is observed between 1650-1700 cm⁻¹. In a related compound, 3-hydroxy-2-methyl-4-pyrone (maltol), the O-H stretching frequency is noted to be approximately 200 cm⁻¹ lower than that of a typical alcohol, a shift attributed to intramolecular hydrogen bonding between the hydroxyl and ketone groups. researchgate.net The spectrum of a similar pyran derivative also showed characteristic bands for C-H, C=C, C=O, and other functional group vibrations. bohrium.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Studies on related pyran-2-one derivatives have utilized Raman spectroscopy to identify key vibrational modes. scifiniti.com For example, in the experimental Raman spectrum of a neopentyl derivative of dehydroacetic acid, the symmetrical stretching vibrations of methyl and methylene (B1212753) groups are found in the 2860–2910 cm⁻¹ range, while the stretching of a non-hydrogen-bonded carbonyl group appears at 1719 cm⁻¹. scifiniti.com The stretching of a carbonyl group involved in a hydrogen bond is shifted to a lower frequency of 1636 cm⁻¹. scifiniti.com
Key Vibrational Frequencies for a Related Pyran-2-one Derivative
| Vibrational Mode | Frequency Range (cm⁻¹) | Spectroscopy Technique |
|---|---|---|
| Methyl/Methylene Symmetrical Stretching | 2860–2910 | Raman |
| Carbonyl Stretching (non-H-bonded) | 1719 | Raman, IR |
| Carbonyl Stretching (H-bonded) | 1636 | Raman, IR |
| Asymmetrical Bending (CH₃, CH₂) | 1400–1460 | Raman, IR |
| Symmetrical Bending (CH₃, CH₂) | 1340–1400 | Raman, IR |
| Methylene Wagging | ~1315-1318 | Raman, IR |
Data sourced from studies on a neopentyl derivative of dehydroacetic acid. scifiniti.com
Electronic Spectroscopy for Understanding Electronic Transitions
Electronic spectroscopy, primarily UV-Vis spectroscopy, is employed to study the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. The wavelengths at which absorption occurs are characteristic of the molecule's electronic structure. du.edu.eg
The electronic spectra of pyranone derivatives and their metal complexes are typically recorded in a solvent like DMF. researchgate.net The absorption bands observed in the UV-Vis spectrum correspond to specific electronic transitions, such as π → π* and n → π* transitions. lkouniv.ac.in These transitions involve the promotion of electrons from a π bonding orbital or a non-bonding (n) orbital to a π* antibonding orbital. lkouniv.ac.inusp.br The presence of conjugation, such as in the pyranone ring, influences the energy of these transitions and thus the wavelength of maximum absorption (λmax). lkouniv.ac.in For instance, an increase in conjugation generally leads to a shift in absorption to longer wavelengths. lkouniv.ac.in
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method has been used to characterize the crystal structures of various pyran-4-one derivatives and their metal complexes. osti.goviucr.org
For example, a study on 3,5-dihydroxy-2-methyl-4H-pyran-4-one revealed that it crystallizes in the monoclinic space group P2₁/n. iucr.org The crystal structure is stabilized by both intermolecular and intramolecular hydrogen bonds. iucr.org The analysis of another pyran derivative showed a 'flattened-boat' conformation for the pyran ring. bohrium.com The determination of crystal structures provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.
Crystallographic Data for 3,5-Dihydroxy-2-methyl-4H-pyran-4-one
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.9400 (14) |
| b (Å) | 6.0648 (12) |
| c (Å) | 14.008 (3) |
| β (°) | 92.77 (3) |
| V (ų) | 588.9 (2) |
| Z | 4 |
Data obtained at a temperature of 113 (2) K. iucr.org
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are essential for the separation, identification, and purity assessment of this compound. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.
Gas Chromatography (GC)
Gas chromatography, often coupled with mass spectrometry (GC-MS), is a valuable tool for analyzing volatile compounds like this compound and its isomers. It has been used to identify and quantify these compounds in various matrices, including food products and plant extracts. nih.govresearchgate.nettandfonline.comusm.my For instance, GC-olfactometry has been utilized to identify odor-active compounds, including 3-hydroxy-2-methylpyran-4-one, in balsamic vinegars. nih.govresearchgate.net The technique typically involves separating compounds on a capillary column and detecting them with a mass spectrometer, which provides structural information. usm.my
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. HPLC methods have been developed for the determination of pyranone derivatives in various samples. researchgate.netnih.gov HPLC, often coupled with a diode array detector (DAD) or a mass spectrometer (MS), allows for the quantification and identification of these compounds. researchgate.netnih.gov For example, an HPLC-MS/MS method has been established for the determination of a related pyridoxal (B1214274) 5'-phosphate adduct in human plasma, demonstrating the technique's sensitivity and specificity. nih.gov
Computational Chemistry and Theoretical Investigations
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations are crucial for understanding how a molecule behaves in a biological environment and interacts with potential targets.
Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein. researchgate.net This method is central to drug discovery for predicting binding affinity and orientation. For example, derivatives of the related 3-hydroxy-pyran-4-one scaffold have been investigated as potential HIV integrase inhibitors using molecular docking. Similarly, the isomer maltol (B134687) has been studied via in silico docking for its larvicidal potential against mosquito species by targeting odorant binding proteins (OBPs). A docking study of 2-hydroxy-3-methylpyran-4-one against various protein targets could reveal potential biological activities, but no such research has been reported.
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the conformational flexibility and stability of a ligand-protein complex. MD simulations are often used to refine docking results and calculate binding free energies. This technique has been applied to libraries of 3-hydroxy-pyran-4-one derivatives to assess their stability in the active site of target proteins. An MD simulation of this compound, either alone or with a target, would elucidate its dynamic behavior and conformational preferences, yet this information remains uninvestigated in the literature.
Structure-Based Design and In Silico Library Generation
Structure-based drug design utilizes the three-dimensional structure of a target to design novel, more potent inhibitors. This often involves generating large virtual libraries of compounds based on a core scaffold and screening them computationally. Research on pyran-4-one derivatives has employed this strategy to identify promising new inhibitors for various targets, such as Pseudomonas aeruginosa biofilms and HIV integrase. The this compound scaffold could serve as a starting point for the in silico generation of new chemical entities, but its potential in this area has not been explored in published research.
Combinatorial Library Design
Computational techniques have been instrumental in the rational design of combinatorial libraries based on the this compound scaffold, aiming to discover novel compounds with enhanced biological activities. A notable application is in the development of 3-hydroxy-pyran-4-one derivatives as potent inhibitors of HIV-1 integrase (INI). frontiersin.org
An in silico structure-based combinatorial library design approach has been successfully employed to optimize a series of these derivatives. frontiersin.orgresearchgate.net This methodology combines several computational tools to explore a vast chemical space efficiently. The process begins with a known scaffold, in this case, 3-hydroxy-pyran-4-one derivatives that already show micromolar inhibitory activity against HIV integrase. frontiersin.org The core of the strategy involves generating a virtual library by systematically decorating the scaffold with various chemical groups. This allows for the identification of the most promising substitutions to enhance potency. researchgate.net
The workflow for this computational protocol typically involves several key steps:
Combinatorial Library Generation : A virtual library is created by attaching different functional groups (R-groups) to specific positions on the pyranone scaffold. frontiersin.org
Molecular Docking : The newly designed compounds are then docked into the active site of the target protein. Techniques like Quantum Polarized Ligand Docking (QPLD) are used to predict the binding poses and affinities of the compounds. frontiersin.orgresearchgate.net For instance, a homology model of the full-length binary HIV integrase/DNA complex has been used for these docking studies. frontiersin.org
Molecular Dynamics (MD) Simulation : The stability of the ligand-protein complexes predicted by docking is further assessed using MD simulations, which provide insights into the dynamic behavior of the complex over time. frontiersin.org
Property Prediction : Physicochemical and drug-like properties (e.g., ADMET - absorption, distribution, metabolism, excretion, and toxicity) are calculated to filter the library and select candidates with favorable profiles. frontiersin.org
This multi-step filtering approach enables the selection of a small number of highly promising, synthetically accessible compounds for experimental validation. frontiersin.org Research in this area has led to the identification of 3-hydroxyl-pyran-4-one-2-carboxamide (HPCAR) derivatives, which feature a critical chelating triad (B1167595) motif essential for coordinating with metal ions in the enzyme's active site. frontiersin.org
| Computational Step | Purpose and Technique | Application to 3-Hydroxy-Pyran-4-One Derivatives |
|---|---|---|
| Combinatorial Library Design | Generation of a large virtual library of compounds from a common scaffold and selected building blocks. rsc.org | Systematic decoration of the 3-hydroxy-pyran-4-one core to explore potential HIV-1 integrase inhibitors. frontiersin.org |
| Quantum Polarized Ligand Docking (QPLD) | Predicts binding affinity and conformation of ligands in a protein's active site, accounting for induced-fit effects. frontiersin.org | Assessed the binding of designed derivatives to a homology model of the HIV integrase/DNA complex. researchgate.net |
| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules to assess the stability of the ligand-receptor complex. frontiersin.org | Validated the stability of the docked poses of promising pyranone-based inhibitor candidates. frontiersin.org |
| Physicochemical Property Prediction | Calculates drug-likeness and ADMET properties to filter out compounds with poor pharmacokinetic potential. frontiersin.org | Enabled the selection of a limited number of drug-like compounds for synthesis and in vitro testing. frontiersin.org |
Bioisosterism and Scaffold Hopping Strategies
Bioisosterism and scaffold hopping are crucial strategies in medicinal chemistry for lead optimization and the discovery of novel chemotypes. nih.gov Bioisosterism involves replacing a functional group within a molecule with another group that retains similar biological activity, while scaffold hopping entails replacing the central core of a molecule with a structurally different framework to improve properties or enter new chemical space. nih.govresearchgate.net
For the this compound scaffold, these strategies are highly relevant. The core 3-hydroxy-pyran-4-one structure is a well-known metal-chelating motif, a key feature in its biological activity, such as the inhibition of metalloenzymes like HIV integrase. frontiersin.org
Bioisosteric Replacement: Within the context of optimizing pyranone derivatives, "side chain hopping" has been used as a form of bioisosteric replacement. frontiersin.org This involves substituting a part of a side chain, such as a terminal hydrophobic benzyl (B1604629) group, with other aromatic or hydrophobic moieties to explore improvements in binding affinity and pharmacokinetic properties. frontiersin.orgresearchgate.net The goal is to maintain the essential interactions with the target while potentially introducing beneficial new ones or improving drug-like characteristics. researchgate.net
Scaffold Hopping: Scaffold hopping represents a more profound structural modification where the entire pyranone ring system is replaced. unito.it This is a valuable strategy for generating novel intellectual property and overcoming issues associated with the original scaffold. whiterose.ac.uk Given that the key pharmacophoric feature of many 3-hydroxy-pyran-4-ones is their bidentate metal chelation ability, a logical scaffold hopping approach would involve replacing the pyranone core with other scaffolds that can perform the same function. frontiersin.org
Examples of potential scaffold hops for the 3-hydroxy-pyran-4-one core include:
3-Hydroxypyridin-4-ones (HPOs): These are very close structural analogues and potent iron chelators, whose properties have been extensively modeled. psu.edu
4-Hydroxy-1,2,3-triazoles: This heterocyclic system has been successfully used as a scaffold hop to replace phenolic moieties and to act as a bioisostere for carboxylic acids, demonstrating its versatility in mimicking key interactions. rsc.org
These strategies allow chemists to modulate the properties of a lead compound, seeking enhanced binding affinity, improved selectivity, and better pharmacokinetic profiles. rsc.org
Predictive Modeling for Chemical Transformations and Reaction Mechanisms
Predictive modeling using computational methods provides profound insights into the chemical transformations and reaction mechanisms of this compound and related pyrone structures. Density Functional Theory (DFT) is a particularly powerful tool for investigating reaction pathways and calculating activation energies. iastate.edusci-hub.se
Studies on 2-pyrones have shown that key structural features, such as the degree of ring saturation and the position of substituents, dictate the mechanisms of their reactions. iastate.edu Computational models have been used to elucidate the mechanisms of ring-opening and decarboxylation reactions. For instance, the ring-opening of 5,6-dihydro-4-hydroxy-6-methyl-2H-pyran-2-one is predicted to proceed via keto-enol tautomerization (KET) with relatively low activation barriers compared to subsequent decarboxylation. iastate.edu
| Reaction Step | Description | DFT-Predicted Activation Barrier (kJ/mol) |
|---|---|---|
| KET (3 to 3a) | Initial keto-enol tautomerization | 34 iastate.edu |
| KET (3a to 3b) | Formation of enolic isomer | 22 iastate.edu |
| Decarboxylation | Loss of CO2 from the ring structure | 49 iastate.edu |
Furthermore, DFT calculations have been employed to study the retro-Diels-Alder reaction of partially saturated 2-pyrone molecules. sci-hub.se These models can predict how the activation barriers for ring-opening and decarboxylation are influenced by the presence of different substituents on the pyrone ring and by the solvent environment. sci-hub.se
Beyond reaction mechanisms, predictive models have been developed to forecast specific physicochemical properties crucial for the compound's application. A significant example is the development of a quantum mechanical (QM) methodology to predict the iron-binding affinity (log K1 values) of 3-hydroxypyridin-4-ones (HPOs), which are close analogues of hydroxypyranones. psu.edu Using a training set of HPOs with known log K1 values, a reliable predictive model was built using the B3LYP/6-31+G(d)/CPCM model chemistry. psu.edu This model demonstrated high accuracy, with a strong correlation (r² = 0.9) between observed and predicted values. psu.edu
The predictive power of this method was validated by synthesizing four novel HPO compounds and comparing their experimentally measured log K1 values with the a priori predictions. The results showed remarkably small deviations, confirming the model's accuracy. psu.edu This type of predictive modeling is the first of its kind for forecasting the absolute log K1 values of iron chelators without relying on pKa values, offering a powerful tool for the de novo design of new chelating agents. psu.edu
| Novel HPO Compound | Predicted log K1 Value | Experimental log K1 Value | Absolute Deviation |
|---|---|---|---|
| Compound 1 | 13.87 | 14.09 | 0.22 psu.edu |
| Compound 2 | 14.31 | 14.29 | 0.02 psu.edu |
| Compound 3 | 14.62 | 14.50 | 0.12 psu.edu |
| Compound 4 | 15.04 | 15.17 | 0.13 psu.edu |
Biological Activity and Mechanistic Insights in Vitro
Antimicrobial Properties and Mechanisms in Vitro
The compound 2-hydroxy-3-methylpyran-4-one, commonly known as maltol (B134687), has demonstrated a range of antimicrobial activities against various pathogenic microorganisms. mdpi.com While its primary application is in the food industry as a flavor enhancer, its potential as a biomedical compound is an area of active research. mdpi.comresearchgate.net
Antibacterial Efficacy Against Pathogenic Strains
Maltol has been shown to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. researchgate.net However, its efficacy on its own has been suggested to be insufficient for some applications. mdpi.comresearchgate.net Studies have explored its synergistic effects with other compounds to enhance its antibacterial action. mdpi.comresearchgate.net For instance, when combined with cationic surfactants like dodecyl-dimethyl-ammonium chloride (DDAC) and polyquaternium 80 (P-80), maltol exhibits synergistic interactions against a broad spectrum of microorganisms. mdpi.com
Derivatives of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide have also shown effectiveness against various bacterial strains. Additionally, certain 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-ones (CHPs) have been synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv, with some derivatives showing appreciable minimum inhibitory concentrations (MICs). nih.gov Interestingly, some of these CHP compounds did not show activity against other Gram-positive or Gram-negative bacteria, suggesting a degree of specificity for M. tuberculosis. nih.gov
In contrast, one study found that maltol did not have an impact on the growth of Staphylococcus aureus. nih.gov This highlights the variability in its antibacterial efficacy depending on the bacterial strain and the specific chemical context.
| Compound/Derivative | Bacterial Strain | Observed Effect | Reference |
|---|---|---|---|
| Maltol with DDAC/P-80 | Broad spectrum | Synergistic antibacterial activity | mdpi.com |
| 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-ones (CHPs) | Mycobacterium tuberculosis H37Rv | Appreciable MIC values | nih.gov |
| Maltol | Staphylococcus aureus | No impact on growth | nih.gov |
Antifungal Activity and Inhibition of Fungal Growth
Maltol has also been investigated for its antifungal properties. mdpi.comresearchgate.net Research has shown its activity against various fungi, including Candida albicans and Aspergillus brasiliensis. mdpi.com The incorporation of maltol into materials like acetylated cassava starch films has been shown to delay fungal growth, suggesting its potential as a bioactive agent in food packaging to extend shelf-life. dntb.gov.ua
Derivatives of the pyranone structure have also been a focus of antifungal research. For example, 4-methyl-6-alkyl-α-pyrones have been synthesized and tested against several pathogenic fungi, with some homologues effectively inhibiting mycelial growth. nih.gov Furthermore, sulfonate derivatives of ethyl maltol have shown prominent anti-oomycete and antifungal activities against Phytophthora capsici and Fusarium graminearum in vitro. researchgate.net
| Compound/Derivative | Fungal Strain | Observed Effect | Reference |
|---|---|---|---|
| Maltol | Candida albicans, Aspergillus brasiliensis | Inhibitory activity | mdpi.com |
| Maltol in starch films | Mold on butter cake | Delayed fungal growth | dntb.gov.ua |
| 4-methyl-6-alkyl-α-pyrones | Various pathogenic fungi | Inhibition of mycelial growth | nih.gov |
| Sulfonate derivatives of ethyl maltol | Phytophthora capsici, Fusarium graminearum | Prominent anti-oomycete and antifungal activities | researchgate.net |
Molecular Mechanisms of Microbial Growth Inhibition
The antimicrobial action of maltol is believed to involve its effect on the microbial cell wall. mdpi.comresearchgate.net Electron microscopy studies have revealed morphological changes and specific cell wall damage in microorganisms treated with maltol. mdpi.comresearchgate.net One proposed mechanism is the leakage of essential ions, such as potassium, from the microbial cells. mdpi.com Studies have shown that maltol can induce potassium leakage from various microorganisms, although the effect is generally lower compared to more potent antimicrobial agents. mdpi.com This suggests that maltol's impact on the cell membrane contributes to its growth inhibitory effects. mdpi.com
Other proposed mechanisms include the disruption of bacterial cell membranes and the inhibition of metabolic pathways crucial for bacterial growth. The ability of maltol to chelate metal ions, particularly iron, may also play a role in its antimicrobial activity by depriving microbes of this essential nutrient.
Antioxidant Activity and Reactive Oxygen Species Scavenging
Maltol is recognized for its significant antioxidant properties, which are primarily attributed to its ability to scavenge free radicals and mitigate oxidative stress. nih.gov
In Vitro Assays for Radical Scavenging Capacity
A variety of in vitro assays have been employed to quantify the radical scavenging capacity of maltol. These assays typically measure the compound's ability to neutralize stable free radicals. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are commonly used methods. mdpi.comnih.gov In these tests, the reduction of the radical in the presence of an antioxidant is measured spectrophotometrically. nih.gov
Studies have demonstrated that maltol can effectively scavenge various reactive oxygen species (ROS). nih.gov For instance, it has been shown to reduce the production of ROS in cell-based assays. nih.gov The iron-chelating ability of maltol is also considered a key aspect of its antioxidant activity, as it can prevent the formation of highly reactive hydroxyl radicals through the Fenton reaction. scirp.org
| Assay | Principle | Relevance to Maltol | Reference |
|---|---|---|---|
| DPPH Radical Scavenging | Measures hydrogen-donating ability to the stable DPPH radical. | Commonly used to evaluate maltol's antioxidant capacity. | mdpi.comnih.gov |
| ABTS Radical Scavenging | Measures the ability to quench the stable ABTS radical cation. | Used to assess the broad-spectrum radical scavenging of maltol. | mdpi.com |
| Ferrous Ion-Chelating Ability | Measures the ability to bind ferrous ions, preventing their participation in radical-generating reactions. | Highlights a key mechanism of maltol's antioxidant action. | scirp.org |
| Reactive Oxygen Species (ROS) Scavenging | Directly measures the reduction of various ROS in cellular or chemical systems. | Demonstrates the direct protective effect of maltol against oxidative damage. | nih.govnih.gov |
Molecular Pathways of Oxidative Stress Mitigation
Maltol has been shown to mitigate oxidative stress by influencing key molecular pathways involved in the cellular antioxidant defense system. nih.govnih.gov A significant pathway implicated in maltol's action is the Nrf2/HO-1 signaling pathway. nih.govnih.gov Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). nih.govnih.govmdpi.com
Anti-inflammatory Effects in Cell-Based Models
Inhibition of Pro-inflammatory Cytokines and Enzymes
Maltol has demonstrated a significant capacity to suppress the production of pivotal pro-inflammatory cytokines and enzymes involved in the inflammatory cascade. In experimental settings using cell cultures, maltol has been shown to inhibit the secretion of tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). rsc.orgsemanticscholar.org For instance, in mouse chondrocytes stimulated with IL-1β, maltol effectively curbed the generation of these cytokines. sci-hub.se
Furthermore, maltol treatment has been found to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively, which are key mediators of inflammation. nih.govnih.gov Studies on human chondrocytes and nucleus pulposus cells have shown that maltol significantly reduces the mRNA and protein expression of iNOS and COX-2 when stimulated by IL-1β. nih.govresearchgate.netresearchgate.net This inhibitory effect on pro-inflammatory mediators underscores maltol's potential as an anti-inflammatory agent. rsc.orgnih.gov
A derivative, 5-hydroxymaltol, has also been shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. mdpi.com
Table 1: Effect of Maltol on Pro-inflammatory Mediators in IL-1β-treated Nucleus Pulposus Cells
| Mediator | Effect of Maltol Treatment | Detection Method |
|---|---|---|
| iNOS | Decreased mRNA and protein expression | qRT-PCR, Western Blot |
| COX-2 | Decreased mRNA and protein expression | qRT-PCR, Western Blot |
| TNF-α | Decreased secretion | ELISA |
| PGE2 | Decreased secretion | ELISA |
| IL-1β | Decreased secretion | ELISA |
| IL-18 | Decreased secretion | ELISA |
Data derived from studies on IL-1β-stimulated nucleus pulposus cells. researchgate.net
Modulation of Inflammatory Signal Transduction
The anti-inflammatory actions of maltol are closely linked to its ability to modulate critical intracellular signaling pathways that orchestrate the inflammatory response. A primary target is the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.govnih.gov Maltol has been observed to inhibit the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB. nih.govnih.gov This prevents the transcription of numerous pro-inflammatory genes.
Furthermore, maltol has been shown to inhibit the activation of the NLRP3 inflammasome, a multi-protein complex that triggers the maturation and secretion of IL-1β and IL-18. nih.govnih.gov It achieves this, in part, by reducing the production of reactive oxygen species (ROS) and inhibiting caspase-1 activity. nih.gov Some studies also suggest a role for maltol in modulating the mitogen-activated protein kinase (MAPK) signaling pathway. mdpi.comresearchgate.net
Anticancer and Antiproliferative Activity of this compound in Cell Culture Systems
This compound (maltol) has exhibited notable anticancer and antiproliferative effects in various cancer cell lines, suggesting its potential as a therapeutic agent.
Inhibition of Cancer Cell Proliferation and Viability
Maltol has been shown to inhibit the proliferation and reduce the viability of several types of cancer cells in a dose-dependent manner. nih.govresearchgate.net For instance, in B16F10 melanoma cells, maltol treatment led to a significant decrease in cell propagation. nih.gov Similarly, derivatives of maltol have demonstrated antiproliferative activity against various cancer cell lines. researchgate.net The cytotoxic effects of maltol and related hydroxyketones have been observed in oral human tumor cells, with some derivatives showing higher tumor-specific cytotoxicity than maltol itself. researchgate.netresearchmap.jp
Table 2: Antiproliferative Activity of Maltol in B16F10 Melanoma Cells
| Concentration of Maltol (µg/mL) | Effect on Cell Proliferation |
|---|---|
| 50 | Significant inhibition |
| 100 | Stronger inhibition |
| 150 | Stronger inhibition |
Data based on studies of B16F10 melanoma cells. nih.gov
Induction of Apoptosis and Cell Cycle Arrest
A key mechanism underlying the anticancer activity of maltol is the induction of apoptosis, or programmed cell death, and the disruption of the normal cell cycle in cancer cells. researchgate.net In B16F10 melanoma cells, maltol treatment was found to increase the rate of apoptosis, which was associated with elevated levels of cleaved caspase-3 and PARP, key executioners of apoptosis. nih.govresearchgate.net Furthermore, maltol can induce cell cycle arrest, preventing cancer cells from progressing through the phases of cell division. nih.govresearchgate.net For example, it has been shown to cause cell cycle arrest in B16F10 melanoma cells. nih.govcore.ac.uk This dual action of inducing apoptosis and halting the cell cycle contributes significantly to its antiproliferative effects. medchemexpress.com
Targeting of Specific Oncogenic Pathways
Maltol's anticancer effects are also attributed to its ability to target specific molecular pathways that are crucial for cancer development and progression. One such mechanism is the inhibition of topoisomerase IIα, an enzyme essential for DNA replication and a common target for anticancer drugs. While direct evidence for maltol's inhibition of topoisomerase IIα is still emerging, the ability of related compounds to interfere with DNA structure and function suggests this as a plausible mechanism. nih.gov
Another novel target of maltol is the PD-L1 signaling pathway. nih.gov In melanoma cells, maltol has been shown to suppress the expression of PD-L1, a protein that helps cancer cells evade the immune system. nih.gov By downregulating PD-L1, maltol can enhance the T-cell mediated destruction of melanoma cells. nih.gov This suggests that maltol could potentially be used to overcome resistance to certain types of immunotherapy. nih.gov
Antiviral Activity in In Vitro Models (e.g., HIV-1 Integrase Inhibition)
The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is a crucial enzyme for viral replication, making it a prime target for antiretroviral therapy. nih.govnih.gov The inhibition of this enzyme prevents the insertion of viral DNA into the host cell's genome. nih.govmdpi.com Research has explored various compounds for their potential to inhibit HIV-1 IN, including derivatives and analogs of this compound.
Studies on N′-acylhydrazone ligands have shown that specific structural features are critical for the inhibition of HIV-1 IN. For instance, the presence of a 2,3,4-trihydroxybenzylidene moiety in combination with a 3,4,5-trihydroxybenzoyl hydrazide resulted in a compound with potent dual inhibitory activity against both HIV-1 RNase H and IN, with an IC₅₀ value of 0.085 μM for IN inhibition. frontiersin.org However, replacing a heptyl chain with an aromatic group in certain N′-acylhydrazones completely abolished their inhibitory potency against HIV-1 RNase H and they showed no inhibition of IN activity. frontiersin.org
Furthermore, the N-methyl pyrimidinone series of compounds demonstrated lower antiviral potency compared to their dihydroxy counterparts, although they possessed an improved pharmacokinetic profile. nih.gov This highlights the importance of the hydroxyl and carbonyl groups in metal ion chelation, a key mechanism for HIV-1 integrase inhibition. nih.gov The development of non-catalytic site integrase inhibitors (NCINIs) represents another avenue of research. These allosteric inhibitors bind to the lens epithelium-derived growth factor (LEDGF)/p75 binding pocket of IN. nih.gov One such novel NCINI, JTP-0157602, exhibited potent antiviral activity against a wide range of HIV-1 strains, including those with resistance mutations to integrase strand transfer inhibitors (INSTIs). nih.gov
Phytotoxicity and Plant Growth Regulatory Effects
Beyond its antiviral potential, this compound and its derivatives have demonstrated notable effects on plant systems, exhibiting both phytotoxicity and plant growth regulatory activities.
Derivatives of 4-hydroxy-6-methylpyridin-2(1H)-one, which share a similar pyranone core, have been synthesized and evaluated for their phytotoxic effects. mdpi.com These compounds have shown selective activity, being more effective against dicotyledonous species like Ipomoea grandifolia and Cucumis sativus compared to the monocotyledonous species Sorghum bicolor. mdpi.com This selectivity suggests their potential as lead structures for the development of new herbicides. mdpi.comnih.gov For instance, at a concentration of 6.7 × 10⁻⁸ mol a.i./g of substrate, certain derivatives caused significant inhibition of the aerial parts of I. grandifolia. mdpi.com
Furthermore, compounds with the 3,4-dihydro-2H-pyran-2,4-dione structure have been patented for their herbicidal and plant growth regulating compositions. google.com These compounds are particularly effective as selective herbicides for grass weeds and show minimal injury to broadleaf crops. google.com They can also act as plant growth regulators, controlling the growth of new buds without harming developing leaves and stems. google.com
Structure-Activity Relationship (SAR) Studies for Biological Function
The biological activity of this compound and its analogs is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies provide crucial insights into how modifications to the molecule can enhance or diminish its therapeutic or phytotoxic effects.
Correlations Between Structural Modifications and Potency
SAR studies have revealed that specific functional groups and their positions on the pyranone ring are critical for biological activity. For instance, in the context of HIV-1 integrase inhibition, the presence of "free" phenolic hydroxyl groups is clearly associated with inhibitory potency. mdpi.com The replacement of a hydroxyl group with an acetoxy substituent can completely abolish the activity. mdpi.com
In a series of harmine (B1663883) analogs, which are potent DYRK1A kinase inhibitors with implications for β-cell proliferation, modifications at the 7-position were explored. nih.gov While 33 analogs were synthesized, only those with carboxamide and methyl ester functional groups at this position retained significant DYRK1A inhibitory activity, although they were less potent than the parent compound, harmine. nih.gov This indicates that even seemingly minor modifications can have a substantial impact on potency.
The following table summarizes the effects of structural modifications on the potency of harmine analogs as DYRK1A inhibitors:
| Compound ID | Modification at 7-position | DYRK1A IC₅₀ (nM) |
| Harmine | Methoxy | 27 |
| 1-2b | Methyl ester | 89 |
| 1-3b | Ethylene carboxamide | 91 |
Data sourced from a study on harmine analogs. nih.gov
Influence of Substituents on Target Affinity and Selectivity
The nature and position of substituents on the core structure significantly influence the molecule's affinity and selectivity for its biological target. For example, in the development of 12-lipoxygenase inhibitors, a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold was optimized. nih.gov The resulting compounds displayed nanomolar potency against 12-LOX and excellent selectivity over related lipoxygenases and cyclooxygenases. nih.gov
In the context of phytotoxicity, the introduction of different aliphatic aldehydes to 4-hydroxy-6-methylpyridin-2(1H)-one resulted in varying levels of activity against different plant species. mdpi.com This demonstrates that substituents can modulate the selectivity of these compounds.
Docking studies of various natural compounds with COX-2 have shown that multiple hydroxyl groups, particularly in catechol or resorcinol (B1680541) arrangements, significantly enhance hydrogen bonding with key residues in the active site. mdpi.com Aromatic π-systems are crucial for π–π stacking interactions, while the incorporation of lactone or pyranone functionalities facilitates additional polar interactions. mdpi.com Conversely, bulky and rigid scaffolds tend to result in weaker binding profiles. mdpi.com
The table below illustrates the impact of different substituents on the phytotoxic activity of 4-hydroxy-6-methylpyridin-2(1H)-one derivatives on Cucumis sativus:
| Compound | Substituent | Inhibition of Root Growth (%) |
| 4b | Not specified | 80.8 |
| 4g' | Not specified | 74.5 |
Data from a study on new pyridone derivatives. mdpi.com
Natural Occurrence, Biosynthesis, and Metabolomic Studies
Distribution in Natural Sources
The distribution of 2-hydroxy-3-methylpyran-4-one is not as widely documented as its common isomer, 3-hydroxy-2-methyl-4-pyrone (maltol). However, it has been identified in specific contexts, primarily linked to the thermal treatment of natural products.
Occurrence in Plant Species (e.g., Larch, Pine, Chicory, Ginseng, Grapes)
Scientific literature has extensively documented the presence of the related isomer, maltol (B134687) (also known as larixic acid), in various plant species, including larch and pine. However, specific and confirmed identification of this compound in these or other plant species like chicory, ginseng, or grapes has not been reported in the reviewed scientific literature.
Presence in Fungi and Microorganisms
There are no specific reports in the current scientific literature detailing the isolation or identification of this compound from fungi or other microorganisms. Its isomer, maltol, has been identified as a metabolite in yeast (Saccharomyces cerevisiae).
Formation During Food Processing (e.g., Roasting, Baking, Fermentation)
The formation of this compound is primarily associated with thermal processing of food and biomass. It is recognized as a volatile compound generated during these processes.
Detailed research has identified its presence in traditional Portuguese cornbread ("Broa"), where it is believed to form as a result of the Maillard reaction during baking. sci-hub.st The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars, is a well-known pathway for the generation of numerous flavor and aroma compounds in cooked foods.
Furthermore, this compound has been detected as a product of the catalytic pyrolysis of orange peel. scielo.org.mx Pyrolysis, the thermal decomposition of materials at elevated temperatures in the absence of oxygen, breaks down complex carbohydrates like cellulose (B213188) and hemicellulose into a variety of smaller molecules, including pyranones.
Table 1: Documented Occurrences of this compound
| Source | Process | Probable Formation Pathway |
| Portuguese Cornbread ("Broa") | Baking | Maillard Reaction |
| Orange Peel | Pyrolysis | Thermal degradation of cellulose/hemicellulose |
Elucidation of Biosynthetic Pathways
The specific biosynthetic pathway for this compound has not been elucidated. However, the general enzymatic mechanisms for the formation of the pyranone ring, a core feature of this compound class, have been studied, primarily through research on other microbial and fungal metabolites. sci-hub.stbeilstein-journals.org
Precursor Incorporation and Tracer Studies
There are currently no documented precursor incorporation or tracer studies in the scientific literature that specifically investigate the biosynthetic origins of this compound.
Enzymatic Biotransformations Leading to Pyranones
While specific enzymes for the synthesis of this compound are unknown, the formation of the α-pyrone ring in various natural products is generally accomplished through the activity of polyketide synthases (PKSs) or stand-alone ketosynthases. beilstein-journals.orgrsc.org These enzymatic pathways represent the established general mechanisms for the biosynthesis of this class of compounds.
Polyketide synthases are large, multi-domain enzymes or enzyme complexes that produce a diverse array of secondary metabolites from simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA. The biosynthesis of a pyranone ring via a PKS typically involves the assembly of a polyketide chain, which then undergoes intramolecular cyclization and subsequent modification to form the final heterocyclic ring. beilstein-journals.org
Another established mechanism involves stand-alone ketosynthase enzymes that catalyze the condensation of two separate polyketide chains. rsc.orgrsc.org This process, a Claisen-like condensation reaction, interconnects two activated acyl chains to form the central pyrone ring, a pathway distinct from the intramolecular cyclization seen in typical PKS systems. beilstein-journals.orgrsc.org For instance, the ketosynthase MxnB has been shown to form the α-pyrone ring of myxopyronins by condensing two different acyl chains attached to carrier proteins. rsc.org Similarly, the enzyme CsyB, a type III PKS, forms a pyrone ring by coupling two β-ketoacyl-CoA molecules. beilstein-journals.orgrsc.org
These enzymatic strategies highlight the diverse and sophisticated machinery that nature employs to construct the pyranone scaffold from simple metabolic precursors.
Metabolomic Profiling and Identification in Biological Matrices
Metabolomic profiling is a key area of study for understanding the roles of compounds like this compound (also known as Maltol) within biological systems. ymdb.canih.gov This process involves the comprehensive identification and quantification of small molecule metabolites in a biological sample. thermofisher.com The primary analytical platforms for metabolomics are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, often used in conjunction with separation techniques to handle the complexity of biological matrices. nih.gov
The general workflow for metabolomic analysis consists of several critical stages: sample acquisition and preparation, separation and detection of analytes, and finally, data mining, extraction, and analysis. nih.gov Mass spectrometry-based methods are noted for their high sensitivity and selectivity, allowing for both qualitative and quantitative assessment of metabolites. thermofisher.com These methods typically pair a separation technique, such as gas chromatography (GC), liquid chromatography (LC), or ion chromatography (IC), with a mass spectrometer. thermofisher.comnih.gov This combination helps to reduce the complexity of the sample before it enters the mass spectrometer for analysis. thermofisher.com
Untargeted metabolomics aims to capture a broad snapshot of all measurable analytes in a sample, while targeted metabolomics focuses on the precise measurement of a specific, predefined group of metabolites. frontlinegenomics.com For complex studies, a multi-platform approach that utilizes several analytical techniques can provide a more comprehensive coverage of the metabolome. mdpi.comre-place.be
Research has led to the identification of this compound in various biological matrices. For instance, in a study focused on diagnosing pulmonary aspergillosis, metabolomic profiling of exhaled breath condensate (EBC) was conducted using ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS). nih.gov In this study, this compound was one of 47 metabolites identified in the EBC samples of patients. nih.gov
Another area of research involved the investigation of volatile organic compounds (VOCs) from human skin as potential biomarkers for Mycobacterium tuberculosis. Using a non-invasive skin sampling technique, this compound was detected among the emanated compounds. up.ac.za Furthermore, the Human Metabolome Database (HMDB) indicates that this compound has been detected in both blood and urine. urinemetabolome.ca
The following table summarizes research findings on the detection of this compound in different biological samples.
| Biological Matrix | Analytical Technique | Study Context/Finding | Reference |
|---|---|---|---|
| Exhaled Breath Condensate (EBC) | UHPLC-HRMS | Identified as one of 47 metabolites in a study for the diagnosis of pulmonary aspergillosis. | nih.gov |
| Skin Emanations | Not specified | Detected as a volatile organic compound in a study investigating biomarkers for Mycobacterium tuberculosis. | up.ac.za |
| Blood | Not specified | Listed as a detected metabolite in the Human Metabolome Database. | urinemetabolome.ca |
| Urine | Not specified | Listed as a detected metabolite in the Human Metabolome Database. | urinemetabolome.ca |
Future Research Directions and Translational Perspectives
Innovations in Synthetic Methodologies for Accessing Diverse Pyranone Structures
The synthesis of pyranone derivatives is a well-established area of organic chemistry, yet there remains a continuous drive for more efficient, versatile, and sustainable methods. Traditional approaches often rely on the acid-catalyzed condensation and cyclization of β-ketoesters. derpharmachemica.com However, modern synthetic chemistry is pushing the boundaries to create highly functionalized and diverse pyranone structures.
Recent advancements include the use of transition metal catalysts, such as palladium, rhodium, and nickel, to facilitate cycloaddition and annulation reactions. acs.orgnih.gov For instance, palladium-catalyzed oxidative annulations between acrylic derivatives and internal alkynes have shown high regioselectivity in producing substituted 2-pyrones. nih.gov Another innovative strategy involves the iodolactonization of (Z)-2-en-4-ynoates, which provides a route to 5-halo-6-alkyl-2H-pyran-2-ones. derpharmachemica.com
Furthermore, domino reactions are emerging as a powerful tool for constructing complex heterocyclic systems in a single pot, offering high atom economy and reduced workup procedures. acs.org The development of such novel synthetic routes will be crucial for accessing a wider array of substituted 2-hydroxy-3-methylpyran-4-one analogs, enabling a more thorough exploration of their structure-activity relationships.
Exploration of Undiscovered Biological Mechanisms and Targets
While the biological activities of many pyranone-containing natural products are known, the specific mechanisms of action and molecular targets for many, including this compound, remain largely uncharted territory. Pyranones have been reported to exhibit a broad spectrum of biological effects, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities. iosrjournals.org
Future research should focus on elucidating the precise molecular pathways modulated by this compound and its derivatives. For example, some pyranone derivatives have been shown to inhibit Pseudomonas aeruginosa biofilms by targeting the PQS quorum sensing pathway. nih.gov Investigating whether this compound shares this or other mechanisms could reveal new therapeutic opportunities. The structural similarity to maltol (B134687), a known metal chelator, suggests that the metal-binding properties of this compound could also play a significant role in its biological activity. researchgate.net Unraveling these undiscovered mechanisms and identifying novel protein targets will be key to unlocking the full therapeutic potential of this compound class.
Integration of Advanced Computational and Experimental Approaches for Drug Discovery
The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery. For the pyranone scaffold, in silico approaches can accelerate the identification of promising lead compounds and optimize their properties. nih.gov
Structure-based drug design, utilizing techniques like molecular docking and molecular dynamics simulations, can predict the binding modes of this compound derivatives to specific biological targets. nih.gov This information can guide the synthesis of new analogs with improved potency and selectivity. For instance, computational studies have been instrumental in developing 3-hydroxy-pyran-4-one derivatives as potent HIV-1 integrase inhibitors. nih.gov
Furthermore, high-throughput screening of pyranone libraries against diverse biological targets can rapidly identify new activities. The integration of these experimental data with computational models will create a powerful feedback loop for the iterative design and optimization of novel therapeutic agents based on the this compound scaffold.
Development as Chemical Probes for Biological Systems
Chemical probes are essential tools for dissecting complex biological processes. The pyranone scaffold, with its versatile chemistry and potential for biological activity, is an attractive starting point for the development of such probes. nih.gov
By attaching fluorescent tags or other reporter groups to the this compound core, researchers can create probes to visualize and track biological molecules and events in real-time. researchgate.net For example, fluorescent probes based on other heterocyclic systems are widely used to study the cellular roles of metal ions like copper. rsc.org Given the metal-chelating potential of the hydroxypyranone moiety, fluorescent probes derived from this compound could be developed to investigate the homeostasis and signaling of various metal ions in biological systems.
The ability to synthesize a diverse library of pyranone derivatives will also allow for the development of probes with high specificity for particular biological targets, enabling a more precise interrogation of their functions.
Potential as Lead Compounds for Development of Research Tools and Agents
A lead compound is a chemical starting point for the development of new drugs or research tools. The pyranone nucleus is considered a "privileged scaffold" in drug discovery, meaning it is a structural framework that is frequently found in biologically active compounds. mdpi.com This makes this compound an attractive lead compound for the development of novel research agents.
The structural and functional diversity of pyranones allows for the systematic modification of the core structure to optimize for specific biological activities. iosrjournals.org For example, pyrazole-based scaffolds, another class of heterocyclic compounds, have been extensively developed as anticancer agents by targeting various protein kinases. nih.gov A similar approach could be applied to the this compound scaffold to generate potent and selective inhibitors of key enzymes or protein-protein interactions involved in disease.
The development of a robust synthetic platform for this compound and its analogs will provide a valuable toolkit for chemical biologists and medicinal chemists to explore new therapeutic avenues and to create powerful research tools for understanding fundamental biological processes.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing 2-hydroxy-3-methylpyran-4-one, and how should HRMS data be interpreted?
- Methodological Answer : High-resolution mass spectrometry (HRMS), particularly ESI-TOF, is critical for confirming molecular formulas. For example, HRMS (ESI-TOF) analysis of a structurally analogous pyranone derivative yielded an exact mass match (327.1596 [M+H]⁺), confirming the molecular formula C₂₀H₂₂O₄ . Pair this with NMR (¹H/¹³C) to resolve substituent positions, referencing pyranone derivatives like 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, where IUPAC naming and SMILES strings clarify substituent placement .
Q. What synthetic routes are effective for producing this compound?
- Methodological Answer : Multi-step organic synthesis involving enamine intermediates is common. For instance, the synthesis of 2-arylfuropyran-3-carbaldehydes uses dimethylamino-propene intermediates coupled with cyclization under acidic conditions . For pyranones with hydroxyl and methyl groups, acetyl protection of hydroxyl groups may prevent unwanted side reactions, as seen in the synthesis of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for substituted pyranones?
- Methodological Answer : Structural ambiguities (e.g., methyl vs. acetyl group positioning) require cross-validation. For example, 3-hydroxy-2-methyl-4H-pyran-4-one and its isomers were differentiated using X-ray crystallography, revealing distinct bond angles and hydrogen-bonding networks that influence reactivity . Computational modeling (DFT) can predict stable conformers, while comparative analysis of similar compounds (e.g., 3,5-dihydroxy-2-methyl-4H-pyran-4-one) helps identify outliers .
Q. What experimental designs are optimal for assessing the bioactivity of this compound derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies should prioritize substituent variation. For example, 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one exhibited antimicrobial activity, likely due to its acetyl group enhancing membrane permeability . Use standardized assays (e.g., MIC for antimicrobials, MTT for cytotoxicity) and compare results against structurally defined analogs like ethyl maltol (2-ethyl-3-hydroxy-4H-pyran-4-one), which lacks a methyl group but shares a pyranone core .
Q. How do solvent and pH conditions affect the stability of this compound during experimental workflows?
- Methodological Answer : Pyranones are sensitive to hydrolysis under alkaline conditions. For example, 4H-pyran-4-one derivatives degrade in aqueous basic environments, forming ring-opened products . Stabilize the compound by working in anhydrous solvents (e.g., DMSO) and buffering at pH 4–6. Monitor degradation via HPLC, referencing stability studies on ethyl maltol, which shares similar reactivity .
Data Analysis and Contradiction Management
Q. How should conflicting data on the antioxidant activity of pyranone derivatives be addressed?
- Methodological Answer : Discrepancies often arise from assay-specific interference (e.g., DPPH vs. FRAP assays). For instance, (R)-2-methyl-2H-pyran-4(3H)-one showed variable antioxidant results due to its stereochemistry, which affects radical scavenging efficiency . Validate findings using orthogonal assays and control for reducing agents (e.g., ascorbic acid) that may skew results .
Q. What strategies validate the purity of synthesized this compound?
- Methodological Answer : Combine chromatographic (HPLC, ≥95% purity) and spectroscopic methods. For analogs like dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one), HRMS and ¹³C NMR resolved impurities from incomplete acetylation . Use certified reference standards (e.g., Pharmacopoeia-grade) for calibration .
Structural and Computational Insights
Q. How does the methyl group at the 3-position influence the electronic properties of this compound?
- Methodological Answer : The methyl group induces steric hindrance and electron-donating effects, altering tautomeric equilibria. Computational studies on 3-hydroxy-2-methyl-4H-pyran-4-one revealed that methyl substitution stabilizes the enol tautomer, enhancing chelation potential for metal-binding studies . Compare with ethyl maltol, where the ethyl group further increases lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
